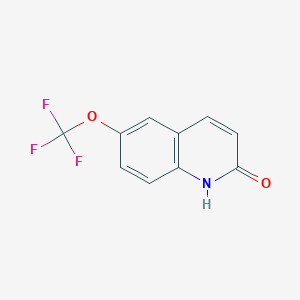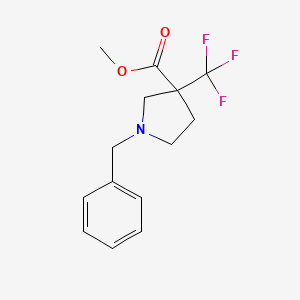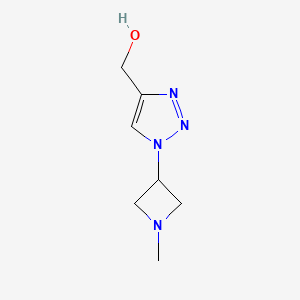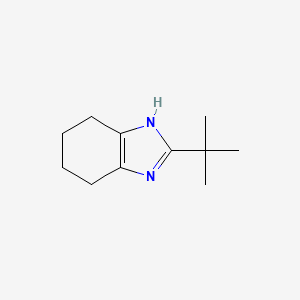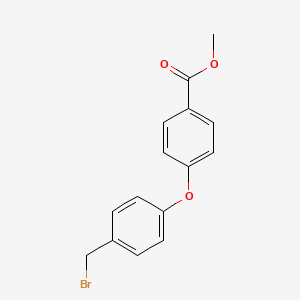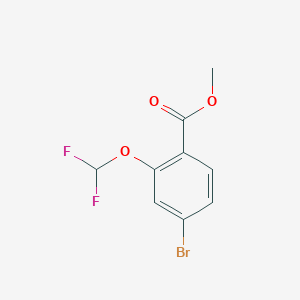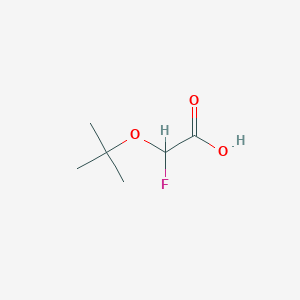
2-(Tert-butoxy)-2-fluoroacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Tert-butoxy)-2-fluoroacetic acid derivatives has been explored in the context of creating inhibitors for nitric oxide synthases . The process involves the treatment of tert-butyl acetoacetate with chloroacetyl chloride followed by reaction with ammonia . The resulting product is then treated with acetic anhydride in the presence of a base to yield the desired compound .Molecular Structure Analysis
The molecular structure of 2-(Tert-butoxy)-2-fluoroacetic acid is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule.Chemical Reactions Analysis
The Boc group in 2-(Tert-butoxy)-2-fluoroacetic acid can be quantitatively cleaved using a known excess of perchloric acid solution in acetic acid . This reaction yields protonated amino groups and free perchloric acid, which can then be back-titrated with sodium methylate for accurate determination of the Boc derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Tert-butoxy)-2-fluoroacetic acid are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
2-(Tert-butoxy)-2-fluoroacetic acid is utilized in the synthesis of fluorinated organic compounds. For example, it has been used in the synthesis of 3-Fluorofuran-2(5H)-ones, showcasing its utility in creating fluorinated furan derivatives that could have potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).
Medicinal Chemistry Applications
In medicinal chemistry, the introduction of fluorine into bioactive molecules can enhance their metabolic stability, bioavailability, and binding affinity towards biological targets. The synthesis of new steroids possessing an aromatic A-Ring with a 2-Hydroxy or a 2-Fluoro substituent demonstrates the application of tert-butoxy-fluoro compounds in modifying steroid frameworks, potentially leading to novel therapeutics with improved pharmacological profiles (Maurin et al., 2002).
Material Science and Photophysical Studies
In material science, the tert-butoxy and fluoro functional groups are used to modify the photophysical properties of molecules. For instance, the development of novel fluorogenic probes for tert-butoxy radicals based on the hydrazino-naphthalimide system indicates the role of such compounds in designing sensors and materials for detecting reactive oxygen species, which is crucial in understanding oxidative stress and its impact on biological systems (Ma et al., 2013).
Environmental and Green Chemistry
The role of 2-(Tert-butoxy)-2-fluoroacetic acid extends to environmental and green chemistry applications. For example, the atmospheric photooxidation of fluoroacetates leading to the formation of fluorocarboxylic acids highlights the environmental fate of fluorinated compounds and their potential impacts on atmospheric chemistry (Blanco et al., 2010).
Synthesis of Radiopharmaceutical Precursors
Furthermore, the synthesis of fluorine-18 labeled compounds for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography (PET) showcases the critical role of tert-butoxy-fluoro compounds in developing diagnostic agents for imaging applications (Orlovskaja et al., 2016).
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-2-fluoroacetic acid is largely dependent on its use in specific applications. For instance, in peptide synthesis, the Boc group serves as a protecting group for the amino acid, preventing unwanted side reactions.
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-2-[(2-methylpropan-2-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-6(2,3)10-4(7)5(8)9/h4H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKNWWXRLCTFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-2-fluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



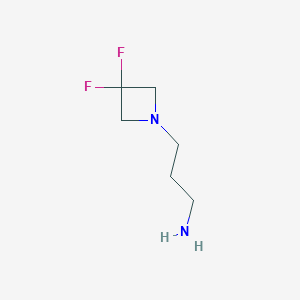
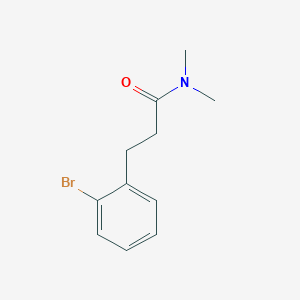
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

